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Compound of Interest

Compound Name: Glycine sodium

Cat. No.: B1309317

Technical Support Center: Optimizing SDS-
PAGE for Low Molecular Weight Proteins

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals working with
low molecular weight (LMW) proteins in SDS-PAGE. The content is designed to address
common issues and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why do my low molecular weight proteins (<20 kDa) resolve poorly in my standard Tris-
glycine SDS-PAGE gel?

Standard Tris-glycine SDS-PAGE systems are generally optimized for proteins in the 30-250
kDa range.[1][2] The poor resolution of smaller proteins is due to the properties of glycine in the
running buffer. In the stacking gel (pH 6.8), a significant portion of glycine exists as zwitterions
(net neutral charge), which have low electrophoretic mobility. This creates a trailing ion front
that is not ideal for effectively stacking very small proteins.[3] Furthermore, small proteins can
co-migrate with the SDS micelle front, leading to diffuse, smeared, or obscured bands.[4]

Q2: What is the primary recommendation for improving the resolution of low molecular weight
proteins?
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The most effective solution is to switch from a Tris-glycine to a Tris-tricine buffer system.[1][2]
[5][6] This system is specifically designed for the separation of proteins and peptides in the 1-
100 kDa range and is the preferred method for proteins smaller than 30 kDa.[1][5]

Q3: How does the Tris-tricine system improve the separation of small proteins?

The Tris-tricine system replaces glycine with tricine in the running buffer. Tricine has a pKa of
8.15, compared to glycine's pKa of 9.6.[5] This difference in pKa and ionic mobility allows for
more effective "stacking" of low molecular weight proteins into tighter, more uniform bands.[2]
The tricine-based system shifts the upper stacking limit down to as low as 30 kDa, which
prevents overloading at the interface between the stacking and resolving gels.[2] This results in
sharper bands and better resolution for small proteins and peptides.[4]

Q4: Can | optimize my existing Tris-glycine system for better low molecular weight protein
resolution without switching to a tricine system?

While the Tris-tricine system is highly recommended, some improvements to the Tris-glycine
system can be made, although they may not be as effective:

 Increase the acrylamide percentage: Using a higher percentage of acrylamide (e.g., 15% or
higher) in the resolving gel creates smaller pores, which can better resolve smaller proteins.
[1][7] For proteins <10 kDa, a resolving gel with 15-16.5% acrylamide is recommended.[1]

o Use gradient gels: A 4-20% or 10-20% gradient gel can also be used to resolve a wider
range of protein sizes on a single gel.[8][9]

» Adjust running conditions: Running the gel at a lower voltage for a longer period can
sometimes improve resolution.[10]

However, it is important to note that these are optimizations of a suboptimal system for this
specific application.

Troubleshooting Guide

Issue: My low molecular weight protein bands are fuzzy or smeared.
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Possible Cause

Troubleshooting Suggestion

Suboptimal buffer system

Switch to a Tris-tricine buffer system for
significantly improved resolution of proteins <30
kDa.[1][2]

Inappropriate gel percentage

For Tris-glycine gels, use a higher acrylamide
percentage (15-20%) to better resolve small
proteins.[1][7] For Tris-tricine gels, a 10% gel is
suitable for proteins >10kDa, while a 16.5% gel

is recommended for peptides <10 kDa.[5]

Incorrect running conditions

Run the gel at a constant, lower voltage (e.qg.,
start at 30V for the first hour, then increase to
180V for Tricine gels).[5] Ensure the apparatus

is kept cool.

Sample overload

Reduce the amount of protein loaded per well.
For Tricine gels, 0.5-2 ug per protein band is

recommended.[5]

Improper sample preparation

Ensure complete denaturation by heating the
sample in loading buffer at 95-100°C for 5
minutes. For some membrane proteins, heating
at 70°C for 5-10 minutes can prevent

aggregation.

Issue: | cannot see my low molecular weight protein band at all.
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Possible Cause

Troubleshooting Suggestion

Protein ran off the gel

Monitor the migration of a low molecular weight
protein ladder. It may be necessary to stop the
electrophoresis before the dye front reaches the
bottom of the gel.

Poor staining

Small proteins may not stain well with standard
Coomassie brilliant blue.[5] Use a more
sensitive staining method like silver staining. For
Tricine gels, fixing, staining, and destaining
should be done rapidly to prevent the loss of

small proteins from the gel.[5]

"Over-transfer" during Western blotting

Low molecular weight proteins can be
transferred too quickly through the membrane.
Use a PVDF membrane with a smaller pore size
(0.22 um) and optimize the transfer time and
voltage.[1]

Data Presentation
Table 1: Recommended Acrylamide Percentages for

Protein Resolution

Protein Molecular Weight Tris-Glycine Gel (% Tris-Tricine Gel (%
(kDa) Acrylamide) Acrylamide)

>100 8-10% Not Recommended
30 - 100 12% 10%

10 - 30 15% 10-12%][1]

<10 15-20% 16.5%[1][5]

Table 2: Buffer Recipes for Tris-Glycine and Tris-Tricine

SDS-PAGE
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Buffer Component

Tris-Glycine System
(Laemmli)

Tris-Tricine System

Resolving Gel Buffer

1.5 M Tris-HCI, pH 8.8, 0.4%
SDS

3 M Tris, 0.3% SDS, pH
adjusted to 8.45 with HCI[5]
[11]

Stacking Gel Buffer

0.5 M Tris-HCI, pH 6.8, 0.4%
SDS

1 M Tris-HCI, pH 6.8[1]

Running Buffer (1X)

25 mM Tris, 192 mM Glycine,
0.1% SDS, pH ~8.3

Cathode Buffer: 100 mM Tris,
100 mM Tricine, 0.1% SDS, pH
8.25.[1][5] Anode Buffer: 200
mM Tris-HCI, pH 8.9[12]

Sample Buffer (2X)

0.125 M Tris-HCI, pH 6.8, 4%
SDS, 20% Glycerol, 10% 2-
mercaptoethanol, 0.004%

Bromophenol blue

50 mM Tris-HCI, pH 6.8, 4%
SDS, 12% glycerol, 2% 2-
mercaptoethanol, 0.01%
Coomassie blue G-250[5]

Experimental Protocols & Visualizations
Experimental Workflow: Tris-Tricine SDS-PAGE

The following diagram outlines the general workflow for performing a Tris-Tricine SDS-PAGE

experiment.
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Caption: Workflow for Tris-Tricine SDS-PAGE.
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Principle of Separation: Tris-Glycine vs. Tris-Tricine
Systems

The following diagrams illustrate the key differences in ion migration and protein stacking
between the Tris-glycine and Tris-tricine systems.

Tris-Glycine System

Stacking Gel (pH 6.8)

Leading lon (CI-)

Protein | Trailing lon (Glycine Zwitterion)

Glycine becomes fully charged,
unstacking proteins for separation

Resolving (el (pH 8.8)

Leading lon (CI-)

Trailing lon (Glycinate) | Separated Proteins

Click to download full resolution via product page
Caption: lon fronts in the Tris-Glycine system.

Tris-Tricine System
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Stacking Gel (pH 6.8)
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Stacked LMW Proteins | Trailing lon (Tricine)

Tricine's mobility allows for efficient
unstacking and separation of small proteins

Resolving Gel (pH 8.45)
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Trailing lon (Tricine) | Separated LMW Proteins

Click to download full resolution via product page

Caption: lon fronts in the Tris-Tricine system.

Troubleshooting Workflow for Poor LMW Protein
Resolution

This flowchart provides a logical sequence for troubleshooting poor resolution of low molecular

weight proteins.
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Caption: Troubleshooting poor LMW protein resolution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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